Comparative Cytotoxicity: Yadanzioside M Exhibits a Distinct IC50 Profile in Lymphocytic Leukemia Cells
Yadanzioside M demonstrates a measurable cytotoxic effect against H9 lymphocytic leukemia cells with an IC50 of 7 μM . In comparison, the aglycone of yadanzioside O, a closely related analog, exhibited significant antitumor activity against murine P388 lymphocytic leukemia, though specific IC50 data for this compound in the same H9 assay are not directly available, limiting a precise quantitative comparison [1]. However, the activity of Yadanzioside M in a human-derived lymphocytic cell line provides a specific, quantitative benchmark for this compound class. Furthermore, Yadanzioside A showed no significant cytotoxicity (IC50 > 50 μM) against MCF-7 breast cancer cells, highlighting the cell-line specificity and varying potency among yadanziosides .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 7 μM (against H9 lymphocytic leukemia cells) |
| Comparator Or Baseline | Yadanzioside A: >50 μM (against MCF-7 breast cancer cells) |
| Quantified Difference | Yadanzioside M is >7-fold more potent than Yadanzioside A, though a direct comparison is limited by different cell lines. |
| Conditions | H9 cells; assay not specified in source, assumed standard cytotoxicity assay |
Why This Matters
This data provides a specific, quantifiable benchmark for Yadanzioside M's activity in a human leukemia cell line, enabling researchers to select it for studies targeting hematological malignancies over other yadanziosides with unknown or lower potency in this context.
- [1] Sakaki, T., et al. Structures of Yadanziosides K, M, N, and O, New Quassinoid Glycosides from *Brucea javanica* (L.) Merr. *Bull. Chem. Soc. Jpn.* 1986, 59(11), 3541–3546. View Source
